![molecular formula C28H44N2 B14236731 N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine CAS No. 355376-23-7](/img/structure/B14236731.png)
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(propan-2-yl)phenyl groups attached to a butane-2,3-diamine backbone. Its molecular formula is C26H40N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine typically involves the reaction of 2,6-di(propan-2-yl)aniline with butane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby inhibiting enzymes like cytochrome c oxidase. This inhibition can lead to alterations in cellular respiration and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of butane-2,3-diamine.
2,3-Bis(2,6-diisopropylphenylimino)butane: Another related compound with imino groups instead of amine groups.
Uniqueness: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
355376-23-7 |
|---|---|
Molekularformel |
C28H44N2 |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine |
InChI |
InChI=1S/C28H44N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-22,29-30H,1-10H3 |
InChI-Schlüssel |
WIIBJIWFMHRYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(C)C(C)NC2=C(C=CC=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


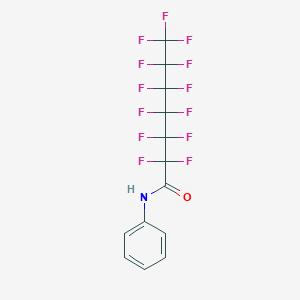

![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
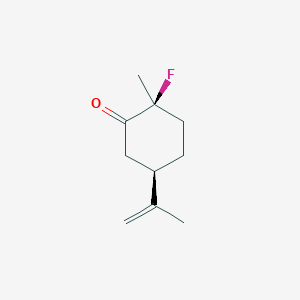
![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

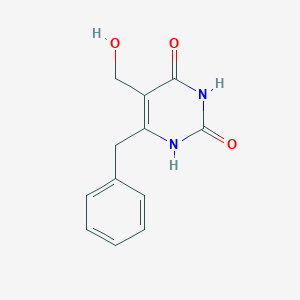
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
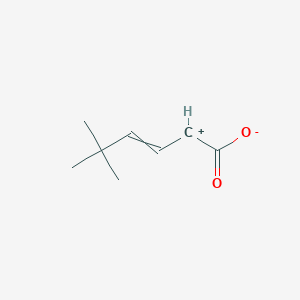
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
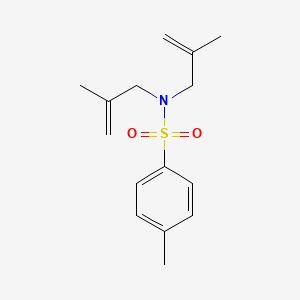
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
